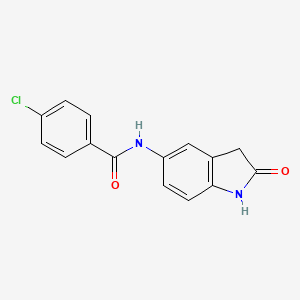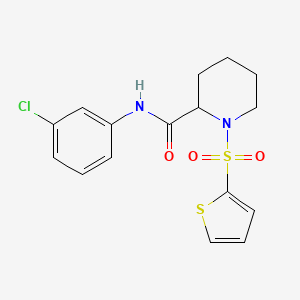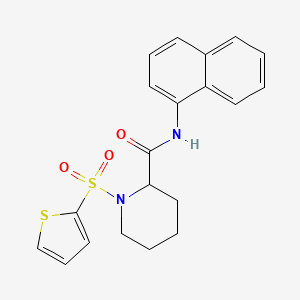
4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide group attached to an indole ring, which is further substituted with a chlorine atom at the 4-position and an oxo group at the 2-position.
Mechanism of Action
Target of Action
The compound, 4-chloro-N-(2-oxoindolin-5-yl)benzamide, has been found to exhibit notable cytotoxicity towards human cancer cell lines . It is suggested that the compound’s primary targets are proteins involved in cellular apoptotic pathways, such as caspase-3 . Caspase-3, known as the executioner caspase, is one of the key enzymes regulating apoptosis responses .
Mode of Action
The compound interacts with its targets, particularly caspase-3, to induce apoptosis . This interaction leads to the activation of procaspase-3, which in turn triggers a cascade of events leading to programmed cell death .
Biochemical Pathways
The compound affects both extrinsic and intrinsic pathways of the apoptotic machine . The activation of caspase-3 leads to the initiation of these pathways, resulting in the induction of apoptosis .
Result of Action
The compound’s action results in the accumulation of cells in the S phase and substantial induction of late cellular apoptosis . This leads to the death of cancer cells, thereby exhibiting its anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Chlorination: The indole ring is then chlorinated at the 4-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various substituted indole derivatives, hydroxylated compounds, and quinones .
Scientific Research Applications
4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound for the development of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms involved in disease progression.
Chemical Biology: It serves as a tool compound for probing biological systems and identifying potential therapeutic targets.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)benzamide: Similar structure but with a benzimidazole ring instead of an indole ring.
4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-3-yl)benzamide: Similar structure but with the oxo group at the 3-position.
Uniqueness
4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
4-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-3-1-9(2-4-11)15(20)17-12-5-6-13-10(7-12)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDDEASOLXGAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromo-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493536.png)

![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,5-dichlorophenyl)piperidine-2-carboxamide](/img/structure/B6493557.png)

![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-methylphenyl)piperidine-2-carboxamide](/img/structure/B6493567.png)
![N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B6493572.png)
![N-(3-carbamoylthiophen-2-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide](/img/structure/B6493578.png)
![N-(2-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6493585.png)
![2-[4-(2-methylpropyl)phenyl]-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B6493587.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6493611.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6493613.png)
![N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6493622.png)
